(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[5,1-b][1,3]oxazine is a type of organic compound that contains a pyrazole ring fused with an oxazine ring . The CAS Number is 1383675-84-0 and it has a molecular weight of 124.14 .
Molecular Structure Analysis
The molecular structure of pyrazolo[5,1-b][1,3]oxazine involves a fused ring system containing a pyrazole ring (a five-membered ring with two nitrogen atoms) and an oxazine ring (a six-membered ring with one oxygen atom and one nitrogen atom) .Physical And Chemical Properties Analysis
Pyrazolo[5,1-b][1,3]oxazine is a solid at room temperature . Its boiling point is approximately 241.3±9.0 C at 760 mmHg .科学的研究の応用
Molecular Interaction Studies
Molecular interaction studies of related compounds demonstrate their potent and selective antagonistic properties towards receptors. For example, a study by Shim et al. (2002) utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, suggesting that certain moieties dominate the steric binding interaction, which could be relevant for the compound (Shim et al., 2002).
Heterocyclic Compound Synthesis
The synthesis of small molecules with heterocyclic cores, as discussed by Swanson et al. (2009), highlights the importance of heterocyclic chemistry in developing compounds with potential receptor affinity. These methodologies could be applicable to the synthesis and screening of compounds like "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" for affinity at human receptors (Swanson et al., 2009).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of new pyridine and pyrazole derivatives have been extensively studied, suggesting that compounds with similar structural frameworks may exhibit notable biological activity against a variety of bacterial and fungal strains. Patel et al. (2011) and Sanjeeva et al. (2022) provide insights into the synthesis and biological evaluation of these compounds, which may guide research into the antimicrobial potential of "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" (Patel et al., 2011); (Sanjeeva et al., 2022).
Anticancer Potential
Research into novel pyrazole and isoxazole derivatives suggests that compounds with complex heterocyclic structures have potential as anticancer agents. Studies such as those by Katariya et al. (2021) provide evidence of the anticancer activity of related compounds, which could be relevant for exploring the anticancer applications of the specified compound (Katariya et al., 2021).
Molecular Docking and Structural Analysis
Molecular docking studies, as seen in the work by Shawish et al. (2021), offer insights into the binding affinities and interactions of complex molecules with biological targets. These studies are crucial for understanding the potential therapeutic applications of compounds like "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" (Shawish et al., 2021).
Safety and Hazards
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N6O2/c23-22(24,25)17-3-1-6-26-20(17)29-12-10-28(11-13-29)16-4-8-30(9-5-16)21(32)18-15-19-31(27-18)7-2-14-33-19/h1,3,6,15-16H,2,4-5,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBAEUXPRHAXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=C(C=CC=N5)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。